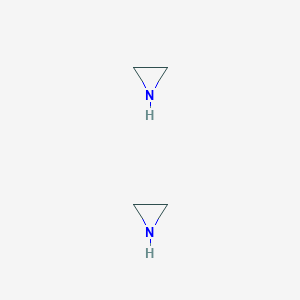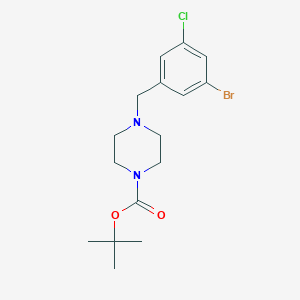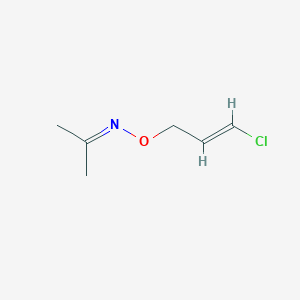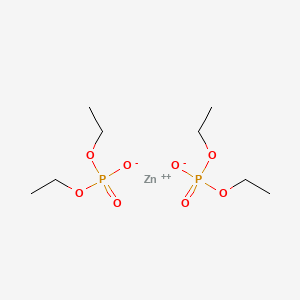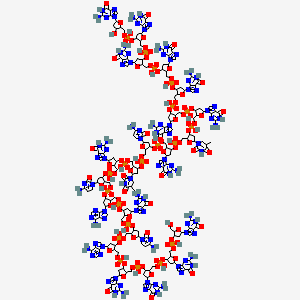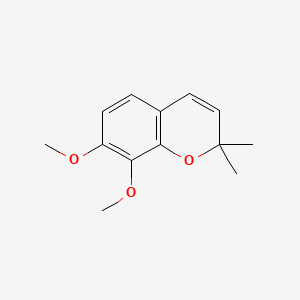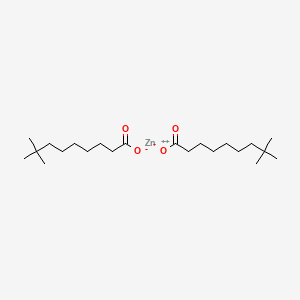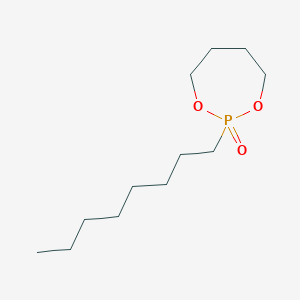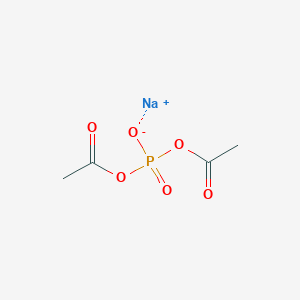
Sodium diacetyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium diacetyl phosphate is an inorganic compound with the chemical formula NaH2PO4. It is a sodium salt of diacetyl phosphate and is commonly used in various industrial and scientific applications. This compound is known for its stability and solubility in water, making it a valuable component in numerous formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium diacetyl phosphate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid compound. The reaction can be represented as follows: [ \text{H}_3\text{PO}_4 + \text{NaOH} \rightarrow \text{NaH}_2\text{PO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate. The resulting solution of monosodium phosphate is then partially neutralized with sodium hydroxide to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium diacetyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphates.
Reduction: It can be reduced to form lower oxidation state phosphates.
Substitution: It can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with sodium chloride or potassium chloride can lead to the formation of corresponding phosphates.
Major Products:
Oxidation: Higher oxidation state phosphates such as sodium pyrophosphate.
Reduction: Lower oxidation state phosphates such as sodium hypophosphite.
Substitution: Formation of other sodium or potassium phosphates.
Wissenschaftliche Forschungsanwendungen
Sodium diacetyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Employed in the preparation of biological buffers and media.
Medicine: Utilized in pharmaceutical formulations for its buffering properties.
Industry: Used in food processing as a leavening agent and in detergents as a water softener
Wirkmechanismus
The mechanism of action of sodium diacetyl phosphate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which are neutralized to form water and other stable compounds .
Vergleich Mit ähnlichen Verbindungen
Sodium phosphate: Similar in its buffering capacity but differs in its chemical structure.
Dipotassium phosphate: Another buffering agent with similar applications but different solubility properties.
Sodium pyrophosphate: Used in similar industrial applications but has a different chemical structure and reactivity.
Uniqueness: Sodium diacetyl phosphate is unique due to its specific solubility and stability properties, making it particularly useful in applications where precise pH control is required. Its ability to form stable solutions and its compatibility with various industrial processes set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
33249-27-3 |
|---|---|
Molekularformel |
C4H6NaO6P |
Molekulargewicht |
204.05 g/mol |
IUPAC-Name |
sodium;diacetyl phosphate |
InChI |
InChI=1S/C4H7O6P.Na/c1-3(5)9-11(7,8)10-4(2)6;/h1-2H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
CLRKHNHDNSVNJG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OP(=O)([O-])OC(=O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)

